3-cyclohexyl-N-[(1,2-dimethylindol-5-yl)methyl]propanamide
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Overview
Description
The compound “3-cyclohexyl-N-[(1,2-dimethylindol-5-yl)methyl]propanamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The cyclohexyl group is a cycloalkane, a type of saturated hydrocarbon .
Molecular Structure Analysis
The compound contains a cyclohexyl group (a six-membered carbon ring), a propanamide group (a three-carbon chain with an amide functional group), and a 1,2-dimethylindol-5-yl group (an indole ring with two methyl groups attached at the 1 and 2 positions) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the public domain. These properties would depend on factors like its molecular structure, polarity, and functional groups .Scientific Research Applications
- Applications : Researchers have employed this compound in SM coupling reactions to synthesize complex organic molecules .
- Potential : Given its mode of action, 7d holds promise as a tubulin polymerization inhibitor for further development .
- Bioactivity : Researchers have explored indole derivatives for their anti-HIV-1 potential. Although specific studies on our compound are scarce, its indole moiety suggests potential antiviral activity .
- Antimicrobial Potential : Among related derivatives, compounds 1a and 1b have demonstrated good antimicrobial activity .
- Tricyclic Indole Formation : The compound can be synthesized via Fischer indole synthesis. For example, optically active cyclohexanone reacts with phenylhydrazine to yield tricyclic indole .
Suzuki–Miyaura Coupling
Tubulin Polymerization Inhibition
Anti-HIV-1 Activity
Antimicrobial Properties
Fischer Indole Synthesis
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, contributing to the compound’s broad-spectrum biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may impact multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and the nature of the alterations.
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-cyclohexyl-N-[(1,2-dimethylindol-5-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-15-12-18-13-17(8-10-19(18)22(15)2)14-21-20(23)11-9-16-6-4-3-5-7-16/h8,10,12-13,16H,3-7,9,11,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOCAIOFIJCGBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CCC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide |
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